

Application Notes and Protocols for [Ala17]-MCH in Receptor Binding Assays

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Compound of Interest

Compound Name: [Ala17]-MCH

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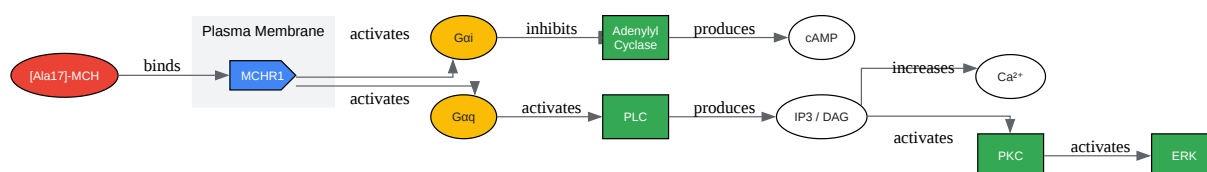
Introduction

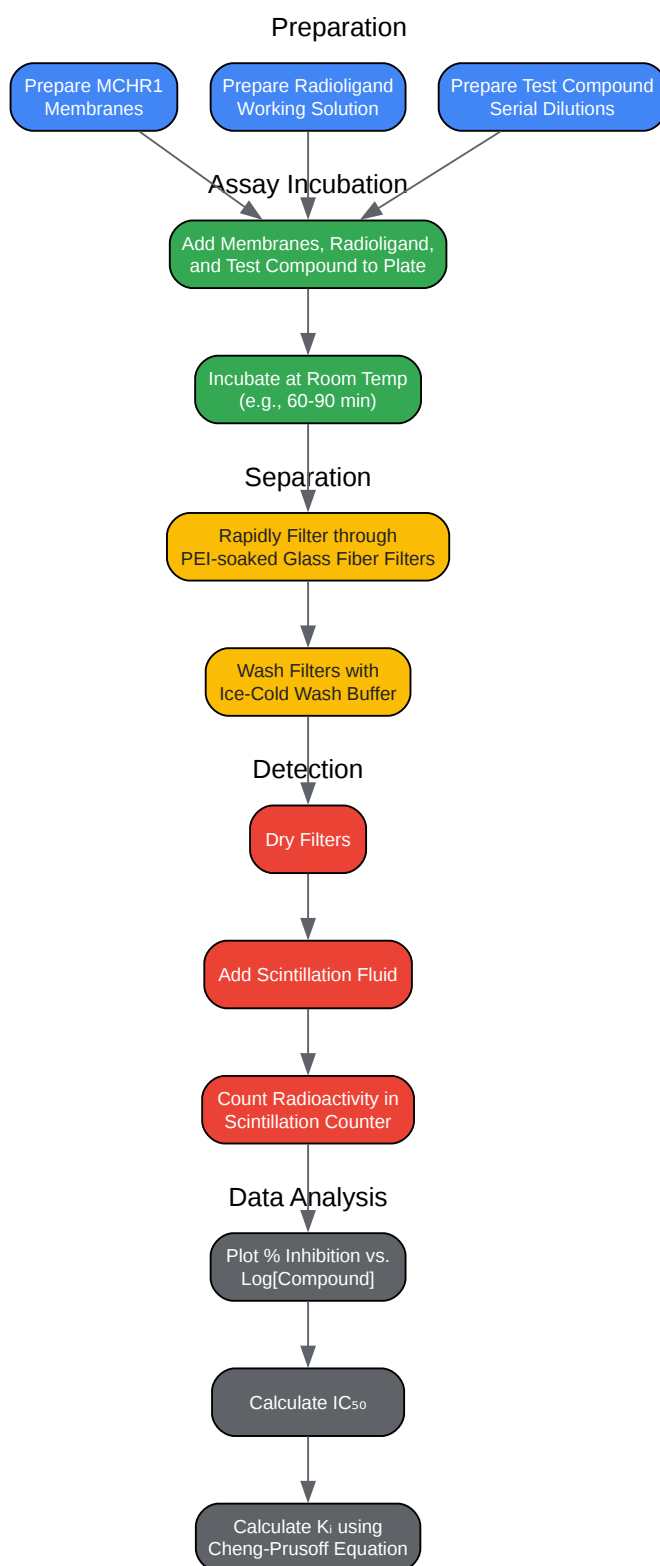
[Ala17]-Melanin-concentrating hormone ([Ala17]-MCH) is a potent and selective synthetic analog of the endogenous neuropeptide Melanin-concentrating hormone (MCH). MCH plays a crucial role in the regulation of energy homeostasis, appetite, and other physiological processes. Its effects are mediated through two G protein-coupled receptors (GPCRs), MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2). [Ala17]-MCH exhibits high affinity and selectivity for MCHR1, making it an invaluable tool for researchers studying the MCHR1 signaling pathway and for the development of novel therapeutics targeting this receptor. These application notes provide detailed protocols for utilizing [Ala17]-MCH in receptor binding assays to characterize the binding of novel compounds to MCHR1.

MCHR1 Signaling Pathway

MCHR1 is a G protein-coupled receptor that primarily couples to G α i and G α q proteins.^{[1][2][3]} Upon agonist binding, such as with [Ala17]-MCH, the receptor activates these G proteins, initiating downstream signaling cascades. Activation of G α i leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.^{[1][2]} Activation of G α q stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). Furthermore, MCHR1

activation has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[\[4\]](#)





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References

- 1. researchgate.net [researchgate.net]
- 2. Melanin-concentrating Hormone Receptor (MCHR) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
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